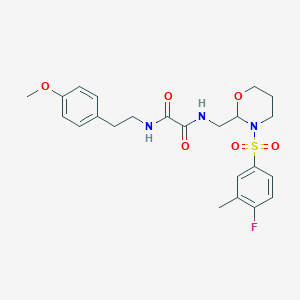

![molecular formula C14H14N6O B3010609 4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine CAS No. 320416-48-6](/img/structure/B3010609.png)

4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine" is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine and its derivatives are often used in pharmaceuticals and agrochemicals due to their significant therapeutic properties. The structure of the compound suggests that it may have potential pharmacological actions, possibly on the central nervous system, as indicated by the related structures in the provided papers .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the Biginelli reaction is a multi-component cyclocondensation reaction that can be used to synthesize pyrimidine derivatives, as demonstrated in the synthesis of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Additionally, the use of additives like 4,4'-trimethylenedipiperidine has been shown to facilitate the preparation of triazolo-pyrimidine derivatives, which could be a relevant method for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography can also be employed to determine the crystal structure, as seen in the studies of tricarbonylrhenium complexes with pyridyltriazole ligands and the novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring . These techniques could be applied to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be explored through various chemical reactions. For example, the reaction of 4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione with ethylene chlorohydrine and subsequent reactions with amines resulted in the formation of 1-(2-aminoethyl)-4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione derivatives . Additionally, the intramolecular oxidative N-N bond formation has been used to synthesize 1,2,4-triazolo[1,5-a]pyridines . These reactions could provide insights into the potential chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by substituents on the phenyl ring, as seen in the study of tricarbonylrhenium complexes where the nature of the pendant arm affected the electronic properties of the complexes . The presence of different substituents can also influence the luminescence properties, as observed with the nitrophenyl arm quenching the luminescence due to a high probability of non-radiative deactivation . The compound "this compound" may exhibit unique physical and chemical properties that could be analyzed in a similar manner.

科学的研究の応用

Antimicrobial Properties

Research has demonstrated the antimicrobial potential of compounds structurally related to 4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine. For instance, a study focusing on the synthesis of 1,2,4-triazoles revealed their significant antimicrobial activities, indicating their potential in addressing bacterial and fungal infections (Prakash et al., 2011).

Enzymatic Activity Enhancement

Another aspect of scientific interest is the influence of these compounds on enzymatic activities. A study highlighted that certain pyrazolopyrimidinyl keto-esters significantly increased the reactivity of cellobiase, an enzyme involved in cellulose breakdown (Abd & Awas, 2008).

Cancer Research

Compounds with a 1,2,4-triazole structure have been explored for their effects on cancer cells. A study conducted in 2022 tested the cytotoxicity of 1,2,4-triazole-3-thiol derivatives on various cancer cell lines, showing promising results in inhibiting cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer (Šermukšnytė et al., 2022).

Insecticidal and Acaricidal Applications

There is also evidence supporting the use of these compounds in agriculture. A study in 2019 found that pyrimidinamine derivatives containing phenyloxazole moieties exhibited significant insecticidal and acaricidal activities, suggesting their potential as agricultural pesticides (Zhang et al., 2019).

Antioxidant Properties

Research has also delved into the antioxidant potential of triazole derivatives. A study synthesized and evaluated the antioxidant activities of 1,2,4-triazole Schiff base and amine derivatives, demonstrating effective antioxidant capabilities (Sokmen et al., 2014).

作用機序

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme . This interaction inhibits the enzyme’s activity, thereby reducing the production of estrogens .

Biochemical Pathways

By inhibiting the aromatase enzyme, this compound disrupts the biosynthesis of estrogens . Estrogens are hormones that promote the growth of certain types of cancer cells. Therefore, by reducing estrogen production, the compound can potentially slow down or halt the growth of these cancer cells .

Result of Action

The compound’s action results in a decrease in estrogen production, which can lead to a reduction in the growth of estrogen-dependent cancer cells . In vitro studies have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that the stability of the compound could be influenced by its chemical structure, specifically the 1,2,4-triazole ring, which is known for its chemical and biological stability .

Safety and Hazards

The safety of similar compounds has been evaluated in the context of their biological activity. For instance, the cytotoxic activities of synthesized compounds were evaluated against various human cancer cell lines . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

将来の方向性

The future directions in the research of similar compounds involve the discovery and development of more effective and potent anticancer agents . Molecular docking studies are also being done to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

生化学分析

Cellular Effects

In vitro studies have shown that some 1,2,4-triazole derivatives exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that 4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Molecular docking studies of similar compounds suggest that they may bind to the aromatase enzyme, a key enzyme in the biosynthesis of estrogens . This interaction could lead to enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

4-[1-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O/c1-10(12-7-8-16-13(15)18-12)21-14-17-9-20(19-14)11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKFUIBLWSSDLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1)N)OC2=NN(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

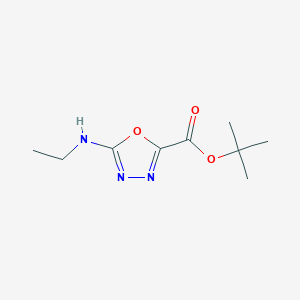

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)

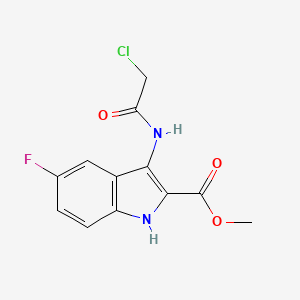

![methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate](/img/structure/B3010527.png)

![1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone](/img/structure/B3010530.png)

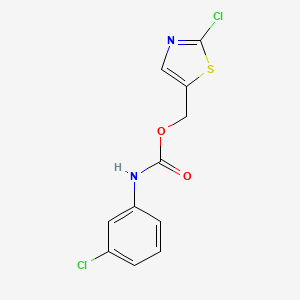

![N-[[4-cyclohexyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010531.png)

![N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3010535.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B3010537.png)

![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)

![6-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B3010542.png)

![1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3010546.png)